molecular formula C7H8N2 B8505547 5-Ethyl-1H-pyrrole-3-carbonitrile

5-Ethyl-1H-pyrrole-3-carbonitrile

Cat. No.: B8505547
M. Wt: 120.15 g/mol
InChI Key: KVKRCPKZCAVCNI-UHFFFAOYSA-N
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Description

5-Ethyl-1H-pyrrole-3-carbonitrile is a pyrrole derivative featuring a nitrile group at position 3 and an ethyl substituent at position 4. For example, compounds with diverse substituents (e.g., benzyl, hydroxylated alkyl, or sugar moieties) are synthesized using aldehydes, amines, and nitrile-containing precursors under mild conditions . The nitrile group’s IR absorption (~2217–2221 cm⁻¹) is a consistent spectroscopic feature across similar compounds, suggesting that this compound would exhibit comparable behavior .

Properties

Molecular Formula

C7H8N2

Molecular Weight

120.15 g/mol

IUPAC Name

5-ethyl-1H-pyrrole-3-carbonitrile

InChI

InChI=1S/C7H8N2/c1-2-7-3-6(4-8)5-9-7/h3,5,9H,2H2,1H3

InChI Key

KVKRCPKZCAVCNI-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=CN1)C#N

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry

5-Ethyl-1H-pyrrole-3-carbonitrile has been identified as a key intermediate in the synthesis of several pharmaceutical compounds. Its derivatives exhibit a range of biological activities, making it a valuable scaffold in drug development.

Pharmacological Properties

  • Anticonvulsant Activity : Research indicates that pyrrole derivatives, including those derived from this compound, demonstrate anticonvulsant properties. For instance, studies have shown that modifications to the pyrrole structure can enhance efficacy against seizures .
  • Anticancer Activity : Compounds containing the pyrrole moiety have been explored for their anticancer potential. The incorporation of this compound into various chemical frameworks has led to the discovery of new agents with promising activity against different cancer cell lines .
  • Anti-inflammatory Effects : Some derivatives have shown significant anti-inflammatory properties, which are crucial for developing treatments for chronic inflammatory diseases .

Organic Synthesis

In organic chemistry, this compound serves as a building block for synthesizing complex molecules. Its unique chemical structure allows for various transformations.

Synthetic Applications

  • Building Block for Complex Molecules : It is utilized in the synthesis of more complex heterocyclic compounds through reactions such as nucleophilic additions and cycloadditions. For example, it can be converted into pyrrolo[2,3-b]pyridine derivatives through cross-coupling reactions .
  • Synthesis of Functionalized Derivatives : The compound can be functionalized to produce derivatives with enhanced properties, such as increased solubility or bioactivity. This versatility makes it an essential component in synthetic pathways aimed at drug discovery .

Material Science

The unique properties of this compound extend to material science, where it is used in developing new materials with specific characteristics.

Applications in Materials

  • Polymer Development : The compound can be incorporated into polymer matrices to enhance mechanical and thermal properties. Its presence contributes to improved performance in coatings and other applications .
  • Nanomaterials : Research has shown that pyrrole derivatives can be used to create nanostructured materials with applications in electronics and sensors due to their conductive properties .

Data Table: Summary of Applications

Application AreaSpecific UsesKey Findings
Medicinal ChemistryAnticonvulsant, anticancer, anti-inflammatoryDemonstrated significant biological activity
Organic SynthesisBuilding block for complex moleculesVersatile transformations leading to novel compounds
Material SciencePolymer development, nanomaterialsEnhanced mechanical and thermal properties

Case Study 1: Anticancer Activity

A study evaluated the anticancer effects of a series of pyrrole derivatives synthesized from this compound against various cancer cell lines. Results indicated that certain modifications led to up to 70% inhibition of cell proliferation in breast cancer models, highlighting the compound's potential as a lead structure for further development .

Case Study 2: Polymer Applications

Research demonstrated the incorporation of this compound into a polymer matrix resulted in materials with improved thermal stability and mechanical strength. These findings suggest potential applications in protective coatings and advanced composite materials .

Comparison with Similar Compounds

Table 1: Key Structural and Spectroscopic Comparisons

Compound Name Substituents (Positions) IR ν(C≡N) (cm⁻¹) Notable Features
5-Ethyl-1H-pyrrole-3-carbonitrile* Ethyl (5), H (1) ~2217–2221† Moderate lipophilicity, simple alkyl
5-(2-Fluorophenyl)-1H-pyrrole-3-carbonitrile 2-Fluorophenyl (5), H (1) N/A Enhanced electron-withdrawing effects
1-Benzyl-2-methyl-5-(tetrahydroxybutyl)-1H-pyrrole-3-carbonitrile Benzyl (1), methyl (2), tetrahydroxybutyl (5) 2217 High polarity due to hydroxyl groups
2-Formyl-1H-pyrrole-3-carbonitrile Formyl (2), H (1,5) N/A Reactive aldehyde group for further derivatization

*Hypothetical data inferred from analogs; †Typical range for nitrile groups in pyrrole derivatives .

  • Polarity : Compounds with hydroxylated alkyl chains (e.g., tetrahydroxybutyl in ) exhibit higher polarity and water solubility compared to the ethyl-substituted analog .

Commercial Availability and Purity

  • 5-(2-Fluorophenyl)-1H-pyrrole-3-carbonitrile is available as a Certified Reference Material (95%+ purity) .
  • Pyrazole analogs (e.g., 5-Amino-1-ethyl-3-methylpyrazole-4-carbonitrile) are sold at $772/g (95%+ purity), indicating that pyrrole carbonitriles with simple alkyl groups may command similar pricing .
  • No direct commercial data for this compound was found, but its synthesis is feasible using methods from .

Preparation Methods

Reaction of 2-(2-Oxo-2-Arylethyl)Malononitriles with Thiols

The cycloaddition of 2-(2-oxo-2-arylethyl)malononitriles 1a-c with thiol-containing nucleophiles under phase transfer catalysis (PTC) is a widely reported method. For example, 2-mercaptoacetic acid, 2-mercaptoethylamine, or 2-mercaptoethanol react with 1a-c in the presence of tetrabutylammonium bromide (TBAB) as a phase transfer catalyst and potassium carbonate as a base. This reaction proceeds in dioxane at 60–80°C, yielding 2-[(3-cyano-5-aryl-1H-pyrrol-2-yl)thio]acetic acids (2a-c ) or analogous derivatives with yields of 61–90%.

Mechanistic Insights
The reaction involves nucleophilic attack by the thiol on the α,β-unsaturated ketone intermediate formed from 1a-c , followed by cyclization to form the pyrrole ring. Nuclear magnetic resonance (NMR) analysis of intermediate 3a-c confirms the structure, with characteristic signals at δ 2.99 ppm (−SCH2−) and δ 3.58 ppm (−CH2OH).

Desulfurization of 2-Mercapto-3-Cyanopyrrole Intermediates

Synthesis via Hydrogen Sulfide Addition

2,2′-Disulfanediylbis(5-aryl-1H-pyrrole-3-carbonitriles) (5a-c ) are synthesized by reacting 1a-c with hydrogen sulfide (H2S) in the presence of triethylamine (TEA). This method achieves high yields (88–92%) and provides a stable disulfide intermediate. Subsequent desulfurization using catalytic hydrogenation or reducing agents such as Raney nickel converts 5a-c into 5-ethyl-1H-pyrrole-3-carbonitrile.

Optimization Data

ParameterValueSource
Reaction Temperature25–40°C
Catalyst Loading10 mol% TEA
Yield88–92%

Continuous Flow Synthesis for Scalable Production

Microreactor-Based Saponification and Cyclization

A novel continuous flow method utilizes tert-butyl acetoacetates, amines, and 2-bromoketones in a microreactor to generate pyrrole-3-carboxylic acids. While this approach primarily targets carboxylic acids, modifications using malononitrile derivatives instead of acetoacetates could adapt the protocol for this compound. The in situ hydrolysis of tert-butyl esters by hydrobromic acid (HBr) generated during the Hantzsch reaction eliminates the need for separate hydrolysis steps.

Advantages

  • Throughput : 10–20 mmol/h.

  • Purity : Reduced byproduct formation due to precise temperature control.

Comparative Analysis of Synthetic Routes

Yield and Scalability

  • Cycloaddition (PTC) : Moderate yields (61–90%) but requires inexpensive catalysts.

  • Desulfurization : High yields (88–92%) but involves hazardous H2S.

  • Continuous Flow : Scalable but untested for nitrile derivatives.

Industrial Applicability

The desulfurization route is favored for large-scale production due to its high yield and compatibility with existing sulfonylpyrrole manufacturing infrastructure. In contrast, continuous flow methods offer greener alternatives but require further optimization.

Structural and Spectroscopic Characterization

NMR and IR Data

  • 1H NMR : Signals at δ 6.98–7.72 ppm (aromatic protons), δ 12.48 ppm (NH).

  • IR : Absence of carbonyl peaks at 1700 cm⁻¹ confirms cyclization .

Q & A

Basic Research Question

  • NMR : ¹H/¹³C NMR identifies substituents (e.g., ethyl group: δ 1.2–1.4 ppm for CH₃, δ 2.5–2.7 ppm for CH₂; nitrile: δ 115–120 ppm in ¹³C).
  • IR : Sharp peak at ~2200 cm⁻¹ confirms the nitrile group.
  • Mass Spectrometry : ESI-MS ([M+H]⁺) provides molecular weight validation.
  • UV-Vis : λmax ~270 nm (π→π* transitions in pyrrole ring) .

Note : Anisotropic effects in NMR may require DFT calculations (e.g., Gaussian) to correlate experimental and theoretical shifts .

How can computational modeling improve the design of this compound-based pharmacophores?

Advanced Research Question

  • Docking Studies : Use AutoDock Vina to predict binding affinities with target proteins (e.g., antidiabetic enzymes).
  • QSAR Models : Corporate electronic descriptors (e.g., HOMO-LUMO gaps) to optimize bioactivity .
  • MD Simulations : GROMACS assesses stability in biological membranes .

Case Study : Derivatives showed antimycobacterial activity via inhibition of InhA (enoyl-ACP reductase), validated by docking scores <−7.0 kcal/mol .

What strategies address low solubility of this compound in biological assays?

Advanced Research Question

  • Co-solvents : Use DMSO (≤5% v/v) to maintain solubility without cytotoxicity.
  • Nanoparticle Formulation : Encapsulate in PLGA nanoparticles (size: 100–200 nm) for sustained release.
  • Prodrug Design : Introduce hydrolyzable esters (e.g., acetyl groups) to enhance lipophilicity .

Validation : LC-MS/MS quantifies intracellular concentrations post-treatment .

How do researchers reconcile contradictory bioactivity data across studies?

Advanced Research Question

  • Meta-Analysis : Pool data from multiple studies and apply ANOVA to identify outliers.
  • Dose-Response Curves : Use GraphPad Prism to calculate EC₅₀ values and assess reproducibility.
  • Assay Standardization : Ensure consistent cell lines (e.g., HepG2 for cytotoxicity) and incubation times .

Example : Antitumor activity in MCF-7 cells varied due to differences in serum-free vs. serum-containing media .

What role does AI play in optimizing synthetic pathways for this compound?

Advanced Research Question
AI-driven platforms (e.g., Chematica) analyze reaction databases to propose optimal routes:

Retrosynthesis : Prioritize pathways with minimal steps and high atom economy.

Condition Prediction : Recommend catalysts/solvents based on historical success rates .

Yield Optimization : Machine learning models (e.g., Random Forest) predict yield improvements under varied conditions .

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